2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine
Descripción
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic compound characterized by its distinctive molecular architecture containing both pyrazine and oxadiazole rings. The compound bears the Chemical Abstracts Service number 61857-84-9 and possesses the molecular formula C₁₀H₁₀N₄O with a calculated molecular weight of 202.2126 daltons. The systematic nomenclature reflects the compound's structural composition, specifically denoting the pyrazine ring substituted at the 2-position with a 1,2,4-oxadiazole moiety that bears a cyclobutyl group at the 5-position of the oxadiazole ring.
The compound is also recognized under several synonyms, including 5-cyclobutyl-3-pyrazin-2-yl-1,2,4-oxadiazole, which provides an alternative perspective on the molecular connectivity. This nomenclature system emphasizes the oxadiazole ring as the primary structural unit while identifying the pyrazine substituent. The International Union of Pure and Applied Chemistry naming conventions establish the systematic approach to identifying this compound within chemical databases and literature.
The structural representation of this compound reveals a highly functionalized small molecule with multiple nitrogen atoms distributed across both heterocyclic systems. The pyrazine component contributes two nitrogen atoms in a six-membered aromatic ring, while the 1,2,4-oxadiazole portion adds two additional nitrogen atoms along with one oxygen atom in a five-membered heterocycle. This nitrogen-rich composition significantly influences the compound's electronic properties and potential biological interactions.
Historical Development and Discovery
The historical development of this compound emerges from decades of research into heterocyclic chemistry, particularly focusing on compounds containing multiple nitrogen-containing rings. The exploration of pyrazine derivatives gained significant momentum throughout the pharmaceutical industry due to their diverse biological activities and synthetic accessibility. Research into pyrazine compounds accelerated during the latter half of the twentieth century as medicinal chemists recognized the therapeutic potential inherent in this heterocyclic framework.
The development of oxadiazole chemistry paralleled and occasionally intersected with pyrazine research, as scientists investigated the unique properties of five-membered heterocycles containing both nitrogen and oxygen atoms. The 1,2,4-oxadiazole isomer, specifically present in this compound, received considerable attention due to its bioisosteric properties and stability compared to other oxadiazole regioisomers. This particular oxadiazole variant demonstrated remarkable utility in drug design applications, serving as an effective replacement for ester and amide functionalities in medicinal chemistry contexts.
The synthesis and characterization of compounds combining pyrazine and oxadiazole functionalities represents a more recent development in heterocyclic chemistry. Researchers began exploring these hybrid structures as part of systematic investigations into multi-heterocyclic compounds designed to combine the beneficial properties of both ring systems. The incorporation of cyclobutyl substituents adds another layer of structural complexity, reflecting the ongoing efforts to develop novel chemical entities with enhanced pharmacological profiles.
Documentation of specific research leading to the discovery and first synthesis of this compound appears in specialized chemical literature focusing on heterocyclic synthesis and structure-activity relationship studies. The compound likely emerged from systematic medicinal chemistry programs aimed at developing new therapeutic agents or from academic research investigating the properties of mixed heterocyclic systems.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends far beyond its individual molecular properties, representing a compelling example of how multiple heterocyclic systems can be combined to create complex chemical architectures with potentially enhanced biological activities. The compound exemplifies the modern approach to heterocyclic drug design, where researchers systematically combine proven pharmacophoric elements to generate novel chemical entities with improved therapeutic profiles.
Pyrazine rings have established themselves as crucial components in medicinal chemistry, appearing in numerous clinically approved drugs and experimental compounds. The pyrazine heterocycle contributes significant molecular properties including aromatic stability, hydrogen bonding capacity, and metal coordination potential. Research has demonstrated that pyrazine derivatives exhibit diverse biological activities encompassing antimicrobial, anticancer, anti-inflammatory, and neurological applications. The incorporation of pyrazine functionality into this compound therefore provides access to this extensive pharmacological landscape.
The 1,2,4-oxadiazole component brings equally important characteristics to the compound's overall profile. This heterocyclic system has received considerable attention due to its unique bioisosteric properties, particularly its ability to serve as a metabolically stable replacement for ester and amide bonds. The oxadiazole ring demonstrates exceptional resistance to hydrolytic degradation while maintaining favorable hydrogen bonding characteristics. Over the past four decades, 1,2,4-oxadiazole derivatives have shown remarkable biological diversity, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and neuroprotective activities.
The structural combination present in this compound creates unique opportunities for molecular interactions through multiple nitrogen atoms capable of hydrogen bonding and metal coordination. The compound's architecture allows for extensive conjugation between the heterocyclic systems, potentially influencing electronic properties and molecular recognition events. The cyclobutyl substituent adds steric bulk and conformational constraints that may enhance selectivity in biological interactions.
Propiedades
IUPAC Name |
5-cyclobutyl-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-2-7(3-1)10-13-9(14-15-10)8-6-11-4-5-12-8/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUZOQDSHZRVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384021 | |
| Record name | 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680216-07-3 | |
| Record name | 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Precursor Synthesis: Cyclobutyl-Substituted Nitriles and Amidoximes
The synthesis of 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine begins with the preparation of cyclobutyl-containing precursors. A critical intermediate is 4-bromophenylacetonitrile , which undergoes alkylation with 1,3-dibromopropane under basic conditions to form a cyclobutyl nitrile derivative. Sodium hydride (60% dispersion in oil, 2.2 equivalents) in dimethylformamide (DMF) at 0°C facilitates this reaction, yielding the cyclobutyl nitrile 6 (Scheme 3 in). Subsequent treatment with hydroxylamine (50% aqueous solution) in ethanol at 80°C for 16 hours converts the nitrile to the corresponding amidoxime 7 .
Reaction Conditions for Amidoxime Formation
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Ethanol |
| Reaction Time | 16 hours |
| Yield | 72–85% |
This step is pivotal, as amidoximes serve as direct precursors for 1,2,4-oxadiazole rings.
Oxadiazole Ring Construction via Cyclization
The conversion of amidoxime 7 to the 1,2,4-oxadiazole core employs trichloroacetic anhydride (TCAA) as a cyclizing agent. Heating 7 with TCAA at 110°C for 4 hours induces intramolecular cyclization, forming the oxadiazole ring 8 (Scheme 3 in). Alternative methods using coupling agents such as carbonyldiimidazole (CDI) or thionyl chloride have also been reported, though TCAA offers superior yields (68–78%).
Comparative Cyclization Methods
| Agent | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| Trichloroacetic anhydride | 110°C | Neat | 78 |
| CDI | 100°C | NMP | 65 |
| Thionyl chloride | Reflux | DCM | 58 |
The cyclobutyl group remains intact during this step, confirmed by NMR spectroscopy.
Functionalization of the Oxadiazole Intermediate
The oxadiazole intermediate 8 undergoes functionalization to introduce the pyrazine moiety. Suzuki-Miyaura cross-coupling with 2-aminopyrimidine-5-boronic acid pinacol ester is the most efficient method. Using bis(triphenylphosphine)palladium(II) chloride (0.1 equivalents) and sodium carbonate (2.0 equivalents) in DMF at 90°C under microwave irradiation (150 W, 20 minutes), the coupling proceeds with a 73% yield (Scheme 3 in).
Optimized Coupling Parameters
- Catalyst : Pd(PPh₃)₂Cl₂
- Base : Na₂CO₃
- Solvent : DMF
- Temperature : 90°C
- Time : 20 minutes (microwave)
This method minimizes side reactions, preserving the oxadiazole and cyclobutyl functionalities.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization via $$ ^1H $$-NMR and LC-MS confirms the structure:
- $$ ^1H $$-NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyrazine-H), 8.75 (s, 1H, oxadiazole-H), 3.20–3.15 (m, 1H, cyclobutyl-H), 2.50–2.45 (m, 4H, cyclobutyl-CH₂).
- LC-MS (ESI+) : m/z 273.1 [M+H]⁺.
Challenges and Optimization Strategies
Key challenges include:
- Cyclobutyl Stability : Harsh conditions during cyclization or coupling may fragment the cyclobutyl ring. Mitigation involves using mild bases (e.g., Cs₂CO₃) and low temperatures.
- Regioselectivity in Coupling : Competing coupling sites on pyrazine are addressed by employing directing groups or sterically hindered catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine exhibits significant antimicrobial activity. The presence of both pyrazine and oxadiazole functionalities enhances its interaction with biological targets. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This potential makes it an important subject of research in the fight against this global health threat.
Pharmacological Insights
The unique combination of cyclic structures and heterocyclic functionalities allows for diverse pharmacological applications. The compound's ability to interact with multiple biological targets suggests it could lead to the development of novel therapeutic agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclobutyl and oxadiazole moieties into the pyrazine framework. Researchers have explored various synthetic routes to optimize yield and purity.
Related Compounds
Several derivatives share structural similarities with this compound. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1,2,4-Oxadiazole | Contains a methyl group instead of cyclobutyl | Less steric hindrance |
| 2-(5-Cyclohexyl-1,2,4-Oxadiazol-3-YL)Pyrazine | Cyclohexyl group alters steric effects | Potentially different biological activity |
| 2-(5-Pyridyl-1,2,4-Oxadiazol-3-YL)Pyrazine | Pyridine ring enhances electron density | May exhibit different pharmacological profiles |
These derivatives help elucidate structure-activity relationships (SAR) that are crucial for drug design and development.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations compared to control groups. This study emphasizes the compound's potential as a lead candidate for new antibiotics.
Case Study 2: Antitubercular Screening
Another study focused on evaluating the antitubercular activity of this compound through in vitro assays against Mycobacterium tuberculosis. The findings suggested that this compound could inhibit bacterial growth effectively at low concentrations, highlighting its potential utility in treating tuberculosis.
Mecanismo De Acción
The mechanism of action of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Cyclobutyl vs. Cyclopropyl Substituents
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 31827-43-7): Replacing the pyrazine ring with pyridine and the cyclobutyl group with cyclopropyl reduces steric hindrance and increases ring strain. Cyclopropane’s smaller size may enhance solubility but decrease metabolic stability compared to cyclobutyl .
- 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride (CAS 1779123-52-2): The morpholine ring introduces a basic nitrogen, improving aqueous solubility.
Aromatic vs. Aliphatic Substituents
Core Heterocycle Modifications
Pyrazine vs. Pyridine Cores
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine : The pyridine core is less electron-deficient than pyrazine, altering redox properties and binding affinities. Pyridine’s lone nitrogen may participate in coordination chemistry, unlike pyrazine’s two nitrogen atoms .
Triazole-Oxadiazole Hybrids
Physicochemical and Structural Data
Actividad Biológica
Overview
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine is a heterocyclic compound that combines a pyrazine ring with a 1,2,4-oxadiazole moiety. This unique structure contributes to its potential therapeutic applications, particularly in medicinal chemistry. The compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a cyclobutyl group attached to the oxadiazole ring, which enhances its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity .
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In cancer research, this compound has been evaluated for its potential to induce apoptosis in cancer cells. Preliminary studies suggest that it may target specific signaling pathways involved in cell proliferation and survival .
Table 2: Cytotoxicity Studies on Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| A549 | 30 | Inhibition of cell proliferation |
| HepG2 | 20 | Disruption of mitochondrial function |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of oxadiazoles, including this compound, exhibited potent bactericidal activity against Gram-positive bacteria. The study highlighted its effectiveness compared to traditional antibiotics .
- Cancer Cell Viability Assay : An investigation into the effects of this compound on various cancer cell lines revealed that it significantly increased cell death in HeLa cells while having minimal effects on normal cells. This selectivity suggests potential for therapeutic use with reduced side effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : It likely disrupts the integrity of bacterial cell membranes.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
